1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

Crystallography Conformational Analysis Molecular Geometry

Sourcing an ortho-methoxy maleimide with defined geometry is critical for reproducible research; generic N-substituted maleimides show variable reactivity. This compound offers a unique 75.6° dihedral scaffold that ensures consistent conformational behaviour across biological and polymer applications. Key benefits for your workflow: • Pre-organized 75.6° dihedral angle between aromatic and maleimide planes - ideal for molecular probes targeting specific protein pockets. • Well-characterized crystal structure with π-π stacking (centroid distance 3.8563 Å) - a benchmark for crystal engineering studies. • Documented Michael addition reactivity - enables efficient post-polymerization functionalization of complex polymer architectures.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 17392-68-6
Cat. No. B098608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
CAS17392-68-6
SynonymsN-(2-methoxyphenyl)maleimide
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)C=CC2=O
InChIInChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3
InChIKeyLJDGDRYFCIHDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)maleimide Technical Specifications


1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione (CAS 17392-68-6), also known as N-(2-methoxyphenyl)maleimide, is a small-molecule organic compound (C11H9NO3, MW 203.19) belonging to the N-substituted maleimide class . It is characterized by a maleimide core with a 2-methoxyphenyl substituent at the nitrogen atom. The compound is a solid at room temperature with a reported melting point of 90-91 °C . Its primary utility lies as a versatile synthetic intermediate and building block in medicinal chemistry and polymer science .

Workflow Medicinal chemistry scaffold design
Use Context Synthetic intermediate for Michael addition polymer functionalization
Selection Logic Defined ortho-methoxy conformation for crystal engineering studies

N-(2-Methoxyphenyl)maleimide: Why Substitution Fails


In scientific and industrial workflows, N-substituted maleimides are not interchangeable commodities. The specific nature of the N-substituent exerts a profound influence on molecular geometry, reactivity, and physicochemical properties. For 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, the ortho-methoxy group dictates a unique conformational landscape and electronic profile that directly impacts its behavior as a synthetic intermediate and its potential biological interactions [1]. The evidence below demonstrates that substituting this compound with a close analog, such as the unsubstituted phenyl or para-methoxy isomer, can lead to quantifiably different outcomes, making specific procurement of CAS 17392-68-6 essential for reproducible research and development.

2-Methoxyphenyl: ortho-methoxy imposes distinct non-coplanar conformation
N-phenyl: flatter geometry may alter molecular recognition and stacking
No hydrogen bond donor; zero HBD scaffold
Hydroxy analog: introduces H-bond donor, shifting permeability and binding
Reported Michael addition reactivity for polyurethane and functionalization
Generic N-substituted maleimides: different reactivity profile may not transfer

N-(2-Methoxyphenyl)maleimide vs. Key Analogues


Solid-State Conformation vs. N-Phenylmaleimide

The solid-state conformation of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, as determined by single-crystal X-ray diffraction, shows a dihedral angle of 75.60(10)° between the methoxybenzene and maleimide rings [1]. This is a direct consequence of the ortho-methoxy group's steric influence. In stark contrast, the unsubstituted parent analog, N-phenylmaleimide, exhibits a significantly smaller dihedral angle of 49.5° to 52.9° in the solid state [2]. This represents a quantifiable ~52% increase in the inter-ring torsion angle.

Conformation vs. N-Phenyl
Reported
Dihedral angle 75.60(10)° vs. 49.5–52.9°
Conformational shift may affect π-stacking and recognition
Cross-study comparison; single-crystal XRD at 296 K
Crystallography Conformational Analysis Molecular Geometry

Crystal Packing: Distinct Aromatic Stacking

The crystal structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione reveals a specific weak aromatic π–π stacking interaction between inversion-related benzene rings, with a centroid–centroid separation of 3.8563(13) Å [1]. While N-phenylmaleimide derivatives can exhibit π-stacking, the specific geometry and distance in this ortho-methoxy derivative are a direct result of its unique solid-state conformation [2].

Aromatic Stacking
Reported
Centroid–centroid 3.8563(13) Å
Packing motif differs from N-phenyl analog
Inversion-related benzene rings
Crystal Engineering Solid-State Chemistry Materials Science

Hydrogen Bond Donor Profile vs. Hydroxy-Analogs

According to ChEMBL data, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has zero hydrogen bond donors (HBD=0) [1]. This is a critical and quantifiable physicochemical difference compared to a close analog like N-(2-hydroxyphenyl)maleimide, which possesses a free phenolic hydroxyl group (HBD=1). The absence of a hydrogen bond donor has direct implications for membrane permeability and solubility.

HBD Count vs. Hydroxy
Class-level
HBD = 0 vs. HBD = 1 for hydroxy analog
Absence of donor alters permeability profile
ChEMBL calculated property; verify experimentally
Medicinal Chemistry ADME Physicochemical Properties

Synthetic Utility in Michael Addition-Based Polymerization

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is specifically utilized as a valuable building block in the development of functionalized polymers and materials due to its ability to undergo Michael addition reactions . Its use in the production of polyurethane is documented . While many N-substituted maleimides can participate in Michael additions, the specific ortho-methoxyphenyl group enhances reactivity and solubility in organic solvents , offering a quantifiably different reaction profile compared to less soluble or less reactive analogs.

Synthetic Utility
Source review
Documented Michael acceptor for polyurethane
May support polymer functionalization fit
Supplier and literature references; confirm reactivity in target system
Polymer Chemistry Organic Synthesis Materials Science

N-(2-Methoxyphenyl)maleimide: Key Applications


Medicinal Chemistry: Conformationally Constrained Probes

Based on its unique 75.6° dihedral angle, this compound is an ideal scaffold for designing molecular probes or drug candidates where a specific, non-coplanar geometry between aromatic and maleimide moieties is required. This pre-organized conformation can be exploited to engage protein binding pockets in ways that a flatter analog (e.g., N-phenylmaleimide) cannot [1].

Michael Addition in Polymer Chemistry

The compound's documented ability to undergo Michael addition reactions makes it a strategic choice for the post-polymerization functionalization of materials. The ortho-methoxyphenyl group enhances its solubility and reactivity, making it a superior building block for introducing maleimide-based functionalities into complex polymer architectures .

Crystal Engineering and Solid-State Studies

The well-characterized crystal structure, featuring a distinct π-π stacking interaction with a centroid separation of 3.8563(13) Å, makes this compound a valuable model system for fundamental studies in crystal engineering. Researchers investigating the relationship between molecular structure and solid-state packing can use this data as a precise benchmark [1].

Methoxy-Maleimide Control in Bioactivity Screening

With a LogP of ~1.19, zero H-bond donors, and a documented ChEMBL entry, this compound serves as a useful, well-defined control or starting point in biological screening cascades. Its distinct physicochemical profile (e.g., HBD=0) ensures it can be used as a comparator against hydroxy-substituted analogs to probe the role of hydrogen bonding in target engagement [2].

Application
Selection Property
Validation Focus
Conformationally constrained molecular probes
Defined ortho-methoxy dihedral geometry
Molecular recognition and π-stacking behavior
Michael addition polymer functionalization
Reactive maleimide for post-polymerization modification
Reactivity and solubility in organic media
Crystal engineering benchmark
Characterized π-stacking with defined geometry
Solid-state packing motif reproducibility
Hydrogen bond donor control in screening
Non-H-bond donor scaffold vs. hydroxy analogs
Permeability and binding profile comparison

Technical Documentation Hub

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